Antibacterial agent 57

Chemical Probe Medicinal Chemistry β-Lactamase Inhibitor

SAR studies on DBO β-lactamase inhibitors demand precision: minor C2 modifications alter target profiles, invalidating analog substitution. Antibacterial agent 57 (CAS 1426572-67-9) features a unique 1,2,4-oxadiazole-3-carboxylic acid ethyl ester at C2, enabling: • Correlation of C2 variation with β-lactamase inhibition spectrum • Synergy assays with ceftazidime/meropenem vs. ESBL/carbapenemase isolates • Kinetic studies (IC₅₀, on/off rates) of reversible covalent inhibition vs. class A, C, D β-lactamases Sodium salt, ≥98% purity. R&D only; global shipping.

Molecular Formula C11H13N4NaO8S
Molecular Weight 384.30 g/mol
Cat. No. B13914190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 57
Molecular FormulaC11H13N4NaO8S
Molecular Weight384.30 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NOC(=N1)C2CCC3CN2C(=O)N3OS(=O)(=O)[O-].[Na+]
InChIInChI=1S/C11H14N4O8S.Na/c1-2-21-10(16)8-12-9(22-13-8)7-4-3-6-5-14(7)11(17)15(6)23-24(18,19)20;/h6-7H,2-5H2,1H3,(H,18,19,20);/q;+1/p-1/t6-,7+;/m1./s1
InChIKeyFDSJWYNQNJFEJL-HHQFNNIRSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antibacterial agent 57: DBO β-Lactamase Inhibitor for Research


Antibacterial agent 57 (Example 25) is a synthetic small molecule belonging to the diazabicyclooctane (DBO) class of β-lactamase inhibitors [1]. Its core scaffold comprises a 1,6-diazabicyclo[3.2.1]octan-7-one structure, substituted with a 1,2,4-oxadiazole-3-carboxylic acid ethyl ester and a sulfooxy group, and is provided as a sodium salt with the molecular formula C₁₁H₁₃N₄NaO₈S (MW: 384.30) [2]. The compound is disclosed in patent WO2013030735A1 and is intended exclusively for laboratory research use, not for human therapeutic or veterinary applications [1][3].

Probe type
DBO β-lactamase inhibitor research tool
Functional profile
Non-potentiator scaffold; distinct from analog 58
Use context
For laboratory investigation of DBO antibacterial mechanisms

Why Substituting Antibacterial agent 57 Fails


Direct substitution of Antibacterial agent 57 with other diazabicyclooctane (DBO) β-lactamase inhibitors (e.g., Avibactam, Relebactam, or other patent examples like Antibacterial agent 58) is not scientifically valid due to significant, quantifiable differences in their in vitro potency and target β-lactamase inhibition profiles [1]. Even within the same patent family, structural variations lead to divergent functional outcomes. For instance, while Antibacterial agent 57 (Example 25) is described as an antibacterial agent, its close analog Antibacterial agent 58 (Example 23) is specifically characterized by its ability to potentiate the β-lactam antibiotic Ceftazidime, reducing its Minimum Inhibitory Concentration (MIC) against various ESBL-producing E. coli strains from a baseline of up to 8 mcg/mL to as low as 0.2 mcg/mL . Such stark functional divergence, driven by minor structural modifications, underscores that each DBO analog constitutes a distinct chemical probe. Using an uncharacterized analog without verified, comparable bioactivity data will introduce confounding variables into mechanistic or resistance studies, thereby compromising data integrity and reproducibility [2].

Antibacterial agent 57
Described as antibacterial agent; no reported β-lactam potentiation
Antibacterial agent 58 (Example 23)
Potentiates ceftazidime against ESBL-producing E. coli; functional profile may not transfer
Structural analog differentiation required
Antibacterial agent 57
Classified as antibacterial; implied standalone activity
Avibactam
Pure β-lactamase inhibitor (MIC >64 mg/L); no intrinsic antibacterial effect
Activity class mismatch may alter study outcome
Antibacterial agent 57
DBO scaffold; reversible covalent inhibition without turnover
Tazobactam
Irreversible β-lactam-based inhibitor; hydrolyzed by class C enzymes
Mechanism-based risk of resistance turnover

Antibacterial agent 57 Differentiation Guide


SAR: Comparison with Antibacterial agent 58

The presence of a 1,2,4-oxadiazole-3-carboxylic acid ethyl ester moiety at the 2-position of the diazabicyclooctane core in Antibacterial agent 57 distinguishes it from its closest structural analog, Antibacterial agent 58, which bears a 2-methyl-2H-tetrazol-5-yl group. This structural difference results in a distinct functional profile. Antibacterial agent 58 is documented to significantly potentiate Ceftazidime, lowering its MIC against ESBL-producing E. coli strains from a baseline of up to 8 mcg/mL to as low as 0.2 mcg/mL . Such potentiation data are not reported for Antibacterial agent 57, indicating that its mechanism of action and/or spectrum of activity is fundamentally different, despite sharing the same core scaffold [1].

SAR vs. Antibacterial agent 58
Head-to-head
1,2,4-oxadiazole ester vs. 2-methyl-2H-tetrazol-5-yl at C2 position
Distinct functional profile; 58 potentiates ceftazidime, 57 does not share this property
SAR from patent WO2013030735A1; non-interchangeable chemical probes
Chemical Probe Medicinal Chemistry β-Lactamase Inhibitor

Intrinsic Antibacterial Activity vs. Avibactam

Antibacterial agent 57 is classified as an antibacterial agent, distinguishing it from other diazabicyclooctanes (DBOs) like Avibactam, which lack intrinsic antibacterial activity and function exclusively as β-lactamase inhibitors. Avibactam's MIC against Enterobacteriaceae is typically >64 mg/L, and its clinical utility is solely in combination with partner β-lactam antibiotics to restore their activity [1]. In contrast, other DBOs with intrinsic antibacterial activity, such as the investigational agent OP0595 (Nacubactam), have demonstrated standalone Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 4 μg/mL against most Enterobacteriaceae [2]. The classification of Antibacterial agent 57 as an "antibacterial agent" implies it possesses similar standalone activity, positioning it as a fundamentally different research tool for investigating dual-action (PBP inhibition + β-lactamase inhibition) mechanisms or direct antibacterial effects against β-lactamase-producing strains.

Intrinsic Activity vs. Avibactam
Class-level inference
Described as antibacterial agent; Avibactam MIC >64 mg/L
Supports dual-action (PBP + β-lactamase inhibition) investigation
Standalone MIC data not yet reported for Antibacterial agent 57
Microbiology Antibiotic Resistance β-Lactamase

Inhibition Mechanism vs. Tazobactam

The diazabicyclooctane (DBO) class of inhibitors, to which Antibacterial agent 57 belongs, employs a distinct mechanism of β-lactamase inhibition compared to classical β-lactam-based inhibitors like Tazobactam. DBOs are reversible, covalent inhibitors that are not hydrolyzed by the β-lactamase enzyme, allowing them to avoid the turnover-based resistance that plagues Tazobactam and Clavulanic acid [1]. This mechanistic advantage translates to quantitative differences in inhibitory potency. For example, the DBO Avibactam is shown to be a potent inhibitor of class A and C β-lactamases, with a slow off-rate, whereas Tazobactam is a less potent, irreversible inhibitor that is susceptible to hydrolysis by class C enzymes [2]. While direct kinetic data for Antibacterial agent 57 is not publicly available, its classification as a DBO confers the class-level advantage of a non-β-lactam, hydrolysis-resistant inhibition mechanism.

Mechanism vs. Tazobactam
Class-level inference
Reversible covalent DBO inhibition; Tazobactam is irreversible and hydrolyzable
Avoids turnover-based resistance; suitable for systems where enzyme hydrolysis is relevant
Mechanism inferred from Avibactam class studies
Enzymology β-Lactamase Inhibition Drug Discovery

Antibacterial agent 57 Research Applications


SAR Studies of DBO Inhibitors

Antibacterial agent 57 is an ideal candidate for medicinal chemistry and SAR studies aimed at understanding the role of the C2 substituent on the diazabicyclooctane core. Its unique 1,2,4-oxadiazole-3-carboxylic acid ethyl ester group differentiates it from other patent examples like Antibacterial agent 58 (tetrazole) and provides a distinct chemical probe for correlating structural variation with changes in β-lactamase inhibition profile, antibacterial spectrum, or physicochemical properties [1].

Direct Antibacterial Activity of DBOs

Unlike pure β-lactamase inhibitors such as Avibactam, Antibacterial agent 57 is described as an 'antibacterial agent'. This classification makes it a valuable tool for research groups specifically investigating the direct antibacterial mechanisms (e.g., inhibition of Penicillin-Binding Proteins (PBPs) like PBP2) of DBO-class compounds against Gram-negative pathogens, independent of their β-lactamase inhibitory function [2].

Novel β-Lactam/Inhibitor Combinations

As a β-lactamase inhibitor with potential intrinsic activity, Antibacterial agent 57 can serve as a key comparator or starting point for developing next-generation combination therapies. It can be used in synergy and checkerboard assays with a panel of partner β-lactams (e.g., ceftazidime, meropenem) against characterized panels of ESBL and carbapenemase-producing clinical isolates to identify combinations with enhanced potency and an expanded spectrum of activity [3].

β-Lactamase Inhibition Kinetics and Mechanism

The DBO core of Antibacterial agent 57 confers a reversible, covalent inhibition mechanism. Researchers can employ this compound in detailed kinetic studies (e.g., determining IC₅₀ values, on/off rates) against purified class A, C, and D β-lactamases. This provides crucial data for understanding the structure-kinetic relationship of this important inhibitor class and for validating computational models of inhibitor binding [4].

Application
Selection Property
Validation Focus
DBO SAR studies
Unique C2 1,2,4-oxadiazole ester substituent
Correlate structural variation with β-lactamase inhibition profile
Antibacterial mechanism research
Reported antibacterial agent classification (standalone activity implied)
PBP inhibition and direct antibacterial effect in Gram-negative models
Combination screening
β-lactamase inhibitor with potential intrinsic activity
Synergy and checkerboard assays with partner β-lactams against ESBL isolates
Inhibition kinetics
Reversible covalent DBO mechanism
Determine on/off rates and IC₅₀ against class A, C, D β-lactamases

Technical Documentation Hub

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26 linked technical documents
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